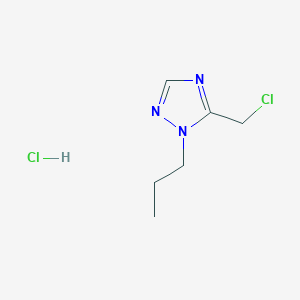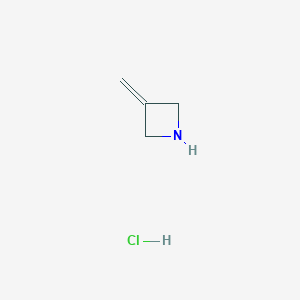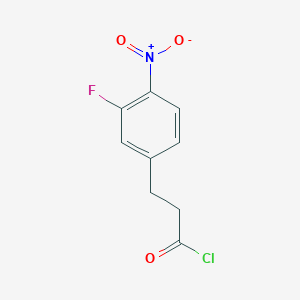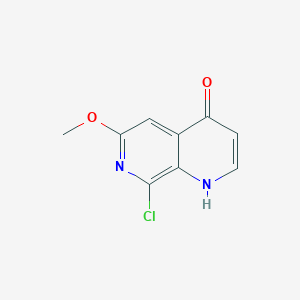![molecular formula C18H16N2O2 B1459633 Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626923-39-4](/img/structure/B1459633.png)
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-
Übersicht
Beschreibung
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-, also known as BAP, is an organic compound with a wide range of applications in the scientific community. BAP is a colorless, crystalline solid with a melting point of 177-178°C and a boiling point of 320-321°C. BAP is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
One of the primary scientific research applications of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- and related compounds is in the field of organic synthesis, where they serve as key intermediates in the preparation of various heterocyclic compounds. For instance, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives involves reactions with benzylideneacetone, leading to compounds with potential applications in pharmaceuticals and agrochemicals due to their structural complexity and functionality (Shatsauskas et al., 2017). This process showcases the versatility of benzeneacetamide derivatives in facilitating the synthesis of complex heterocycles.
Antimicrobial and Hemolytic Agents
Further extending the utility of Benzeneacetamide derivatives, some studies have focused on synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. These compounds have been evaluated for their activity against selected microbial species, revealing variable extents of antimicrobial efficacy relative to reference standards. This highlights the potential of benzeneacetamide derivatives in developing new antimicrobial agents with lesser toxicity and significant efficacy against various pathogens (Rehman et al., 2016).
Nonlinear Optical Properties
In the realm of materials science, benzeneacetamide derivatives have been investigated for their nonlinear optical properties. The synthesis and study of 4-substituted benzylidene-2-phenyl oxazol-5-ones, for example, involve evaluating the nonlinear optical behavior of these compounds using Z-scan techniques. Such studies are crucial for the development of materials for photonics and electronics, as they help in understanding the photophysical properties and potential applications of these compounds in optical devices (Murthy et al., 2010).
Swelling and Antimicrobial Efficacies of Modified Biopolymers
Benzeneacetamide derivatives have also been utilized in the modification of chitosan biopolymers to enhance their swelling and antimicrobial properties. This application is particularly relevant in biomedical and environmental engineering, where such modified biopolymers can be used for drug delivery systems, wound dressings, and water purification technologies. The chemical modification of chitosan with heterocyclic compounds derived from benzeneacetamide enhances its functionality, demonstrating the compound's utility in creating advanced materials with specified properties (Azmy et al., 2019).
Wirkmechanismus
Target of Action
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is a derivative compound of Atenolol , a cardioselective β-adrenergic blocker . This suggests that its primary targets are likely to be β-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.
Biochemische Analyse
Biochemical Properties
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been observed to bind with enzymes such as cytochrome P450, influencing its catalytic activity. Additionally, it interacts with proteins involved in signal transduction pathways, modulating their function and thereby affecting downstream biochemical processes .
Cellular Effects
The effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- on various cell types are profound. In particular, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential in modulating cellular functions and its relevance in therapeutic research.
Molecular Mechanism
At the molecular level, Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- exerts its effects through binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can activate transcription factors, leading to changes in gene expression. These molecular interactions underscore the compound’s ability to modulate biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing specific cellular functions. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic applications .
Metabolic Pathways
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential impact on cellular function .
Transport and Distribution
The transport and distribution of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential therapeutic applications .
Subcellular Localization
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)10-18(21)20-16-8-6-14(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWZGYIUXZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)


![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)